Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
Overview
Description
Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C10H13NO3. It is also known as tert-butyl 4-oxo-1,4-dihydropyridine-1-carboxylate. This compound is part of the carbamate ester family and is characterized by its unique structure, which includes a pyridine ring with a ketone group at the 4-position and a tert-butyl ester group at the 1-position.
Preparation Methods
The synthesis of carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-hydroxy-2-quinolones with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to facilitate the formation of the ester bond. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds share a similar core structure but differ in the functional groups attached to the quinolone ring.
tert-butyl esters: These compounds have a tert-butyl ester group but may have different core structures, leading to different reactivities and applications.
Carbamate esters: These compounds have a carbamate ester functional group but may vary in the structure of the rest of the molecule, affecting their chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(4-oxopyridin-1-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)11-12-6-4-8(13)5-7-12/h4-7H,1-3H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOZFDHCIGBEQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C=CC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.